12-Fold Activity Advantage of C3a(70-77) Over the Pentapeptide C3a(73-77) in Guinea Pig Ileal Contraction
In a direct head-to-head comparison using the guinea pig ileal contraction assay, the synthetic human C3a octapeptide (70-77) was 12 times more active than the COOH-terminal pentapeptide (73-77; Leu-Gly-Leu-Ala-Arg) common to rat, pig, and human [1]. This difference is driven by the peptide backbone contributed by residues 70–72 (Ala-Ser-His), not by side-chain functionality, as Ala-substituted and acetylated analogues retained full octapeptide activity [1].
| Evidence Dimension | Ileal smooth muscle contractile activity (relative potency) |
|---|---|
| Target Compound Data | C3a(70-77): 12× more active than pentapeptide |
| Comparator Or Baseline | C3a(73-77) pentapeptide (Leu-Gly-Leu-Ala-Arg): baseline activity (1×) |
| Quantified Difference | 12-fold greater activity for octapeptide vs. pentapeptide |
| Conditions | Guinea pig ileal tissue contraction assay; solid-phase synthesized peptides; molar potency comparison |
Why This Matters
Procuring the pentapeptide instead of the octapeptide yields a >90% loss in contractile potency, fundamentally altering experimental sensitivity and dose-response characteristics in smooth muscle assays.
- [1] Caporale LH, Tippett PS, Erickson BW, Hugli TE. The active site of C3a anaphylatoxin. J Biol Chem. 1980 Nov 25;255(22):10758-10763. PMID: 6968751. View Source
